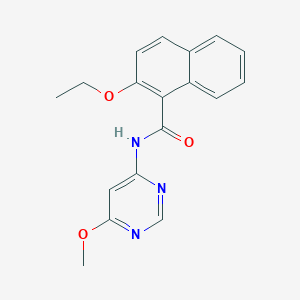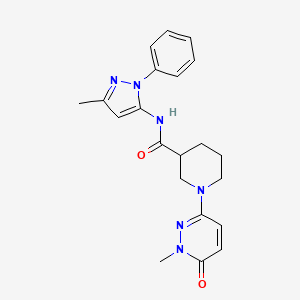
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide, or 2-E-N-MPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been identified.
Applications De Recherche Scientifique
2-E-N-MPC has been studied extensively in laboratory experiments. It has been used to study the effects of drugs on the central nervous system, as well as its potential use as an anti-inflammatory agent. It has also been studied for its potential to protect against oxidative stress and as a potential treatment for certain types of cancer. Additionally, it has been studied for its potential to be used as a novel therapeutic agent for the treatment of cardiovascular diseases.
Mécanisme D'action
2-E-N-MPC has been shown to act as an agonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose homeostasis and is expressed in the central nervous system, pancreas, and other tissues. Activation of GPR40 by 2-E-N-MPC has been shown to lead to the activation of the intracellular signaling pathway known as the PI3K/Akt pathway. This pathway is involved in the regulation of glucose homeostasis and is involved in the regulation of a number of cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
2-E-N-MPC has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects and to modulate the activity of the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-E-N-MPC has a number of advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it has been shown to have a number of beneficial effects, which makes it a useful tool for studying the effects of drugs on the central nervous system and other physiological processes. However, there are some limitations to using 2-E-N-MPC in laboratory experiments. For example, it is not known how it is metabolized in the body, which can limit its usefulness in studies of drug metabolism. Additionally, it has not been approved for clinical use, which can limit its usefulness in clinical studies.
Orientations Futures
Given the potential of 2-E-N-MPC to be used as a novel therapeutic agent for the treatment of cardiovascular diseases and other conditions, there are a number of future directions for research. These include further research into its mechanism of action, its potential for use in clinical studies, and its potential for use as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential for use in combination with other drugs. Finally, further research is needed to determine its potential for use in the treatment of other diseases and conditions.
Méthodes De Synthèse
2-E-N-MPC can be synthesized using a three-step process. The first step involves reacting ethyl 2-bromo-3-methyl-4-oxo-3,4-dihydropyrimidine-6-carboxylate with methoxypyrimidine-4-carboxylic acid in the presence of a base to form the corresponding ester. The second step involves reacting the ester with a mixture of sodium hydride and dimethylformamide to form the desired product. The third step involves reacting the product with ethoxyacetyl chloride in the presence of a base to form the corresponding amide.
Propriétés
IUPAC Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-9-8-12-6-4-5-7-13(12)17(14)18(22)21-15-10-16(23-2)20-11-19-15/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSYFKZTQHDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)



![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6505049.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)